molecular formula C12H22N2O2 B2553108 (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1250994-80-9

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane

Cat. No. B2553108
M. Wt: 226.32
InChI Key: BHALENJCHGHQOK-UWVGGRQHSA-N
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Description

“(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C12H22N2O2 . It is offered by various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

properties

IUPAC Name

tert-butyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSDUVHLZMOBDQ-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(CC1NC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(C[C@@H]1NC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137199
Record name 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane

CAS RN

1523530-37-1
Record name 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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